Pentanal, 5-bromo-2-ethyl-
Description
Pentanal, 5-bromo-2-ethyl-, is a brominated derivative of pentanal (valeraldehyde), characterized by a five-carbon aldehyde chain with an ethyl substituent at the second carbon and a bromine atom at the fifth carbon. Its molecular formula is C₇H₁₃BrO, with a molar mass of 193.08 g/mol. Unlike straight-chain pentanal (C₅H₁₀O), this compound’s bromine and ethyl groups significantly alter its reactivity, volatility, and applications. While pentanal itself is widely used in flavoring, resins, and organic synthesis , the bromo-ethyl derivative is likely employed as an intermediate in pharmaceuticals or specialty chemicals due to its modified electronic and steric properties .
Properties
IUPAC Name |
5-bromo-2-ethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-7(6-9)4-3-5-8/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJAPLVWPWSYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCBr)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456572 | |
| Record name | Pentanal, 5-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51048-46-5 | |
| Record name | Pentanal, 5-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanal, 5-bromo-2-ethyl- can be synthesized through several methods. One common approach involves the bromination of 2-ethylpentanal. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of Pentanal, 5-bromo-2-ethyl- may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5-bromo-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-2-ethylpentanoic acid.
Reduction: 5-bromo-2-ethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanal, 5-bromo-2-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pentanal, 5-bromo-2-ethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Research Findings and Contextual Insights
- Synthesis : demonstrates the use of brominated precursors in asymmetric catalysis to generate substituted pentanal derivatives, highlighting the role of 5-bromo-2-ethyl-pentanal as a chiral building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
